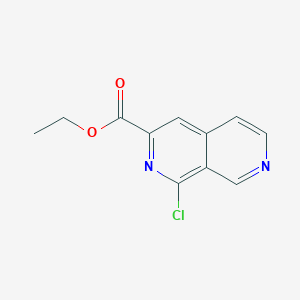

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

Beschreibung

BenchChem offers high-quality Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 1-chloro-2,7-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)9-5-7-3-4-13-6-8(7)10(12)14-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAAPFCARFNISS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C2C=NC=CC2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728452 | |

| Record name | Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263881-19-2 | |

| Record name | Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2,7-Naphthyridine Scaffold

The 2,7-naphthyridine core, a class of pyridopyridine isomers, represents a privileged scaffold in medicinal chemistry. These bicyclic nitrogen-containing heterocycles exhibit a wide spectrum of biological activities, including antimicrobial, antitumor, analgesic, and anticonvulsant properties.[1] Their structural features allow for diverse functionalization, making them attractive candidates for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of a key derivative, Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, focusing on its structure, synthesis, and detailed characterization. This molecule serves as a versatile intermediate for the synthesis of more complex 2,7-naphthyridine-based compounds.

Molecular Structure and Properties

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate possesses the molecular formula C₁₁H₉ClN₂O₂. The core of the molecule is the aromatic 2,7-naphthyridine rings system. Key substituents that dictate its reactivity and utility as a synthetic building block are a chloro group at the C1 position and an ethyl carboxylate group at the C3 position. The chlorine atom at the C1 position is a crucial functional group, rendering this position susceptible to nucleophilic substitution reactions, a common strategy for introducing further molecular diversity.

Caption: Structure of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂O₂ | PubChem CID 57947675 |

| Molecular Weight | 236.66 g/mol | PubChem CID 57947675 |

| CAS Number | 303144-42-9 | PubChem CID 57947675 |

| Appearance | Expected to be a solid | General Knowledge |

| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate | General Knowledge |

| Melting Point | Not explicitly available | - |

Synthesis Pathway

The synthesis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate is a two-step process. The first step involves the construction of the core heterocyclic system to form the hydroxy precursor, Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate . This is followed by a chlorination step to yield the final product. This synthetic strategy is a common and effective method for preparing chloro-substituted naphthyridines.

Caption: Two-step synthesis of the target molecule.

Step 1: Synthesis of Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

The formation of the 2,7-naphthyridine ring system can be achieved through a variation of the Gould-Jacobs reaction. This reaction involves the condensation of an aminopyridine with a diethyl malonate derivative, followed by a thermal cyclization.[2][3][4]

Reaction: 3-Aminopyridine reacts with diethyl (ethoxymethylene)malonate (DEEM) under thermal conditions. The initial condensation is followed by an intramolecular cyclization to form the bicyclic naphthyridine ring system.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminopyridine (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).

-

Condensation: Heat the reaction mixture to 120-130 °C for 2 hours. This initial step forms the enamine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: The crude intermediate is then added to a high-boiling point solvent, such as diphenyl ether, preheated to 250 °C. The reaction is maintained at this temperature for 30-60 minutes to facilitate the intramolecular cyclization.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with hexane to remove the diphenyl ether, and then recrystallized from a suitable solvent such as ethanol to yield pure Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate.

Step 2: Synthesis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

The conversion of the hydroxy-naphthyridine to the chloro-derivative is a standard transformation in heterocyclic chemistry, typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[5]

Reaction: Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate is treated with phosphorus oxychloride to substitute the hydroxyl group with a chlorine atom.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

-

Chlorination: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. This will quench the excess POCl₃. The aqueous mixture is then neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate.

Spectroscopic Characterization

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.30 | s | 1H | H-8 (aromatic proton) |

| ~8.80 | d | 1H | H-6 (aromatic proton) |

| ~8.50 | s | 1H | H-4 (aromatic proton) |

| ~7.60 | d | 1H | H-5 (aromatic proton) |

| 4.45 | q | 2H | -OCH₂CH₃ (ethyl ester) |

| 1.45 | t | 3H | -OCH₂CH₃ (ethyl ester) |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | C=O (ester carbonyl) |

| ~155.0 | C-1 (C-Cl) |

| ~152.0 | C-8a |

| ~150.0 | C-6 |

| ~148.0 | C-8 |

| ~136.0 | C-4a |

| ~122.0 | C-5 |

| ~120.0 | C-4 |

| ~118.0 | C-3 |

| 62.0 | -OCH₂CH₃ (ethyl ester) |

| 14.5 | -OCH₂CH₃ (ethyl ester) |

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

-

~1720-1740 cm⁻¹: Strong C=O stretching vibration of the ester group.

-

~1580-1610 cm⁻¹: C=N and C=C stretching vibrations of the aromatic naphthyridine ring.

-

~1250-1300 cm⁻¹: C-O stretching of the ester group.

-

~750-850 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The presence of a chlorine atom will be indicated by a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Reactivity and Applications in Drug Development

The chlorine atom at the C1 position of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate is a key feature that drives its utility as a synthetic intermediate. This position is activated towards nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide range of functional groups by reacting the molecule with various nucleophiles such as amines, alcohols, and thiols.

A patent application has described the reaction of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate with 4,4-difluoropiperidine hydrochloride in the presence of a base to form the corresponding 1-(4,4-difluoropiperidin-1-yl)-2,7-naphthyridine derivative.[6] This transformation highlights the potential of this building block in the synthesis of novel compounds with potential therapeutic applications, as piperidine and its derivatives are common moieties in many drug molecules.

The 2,7-naphthyridine scaffold itself is of significant interest in drug discovery. Derivatives have been investigated as inhibitors of various kinases and as receptor agonists, indicating a broad potential for this class of compounds in oncology and other therapeutic areas.[2]

Conclusion

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate is a valuable and versatile building block for the synthesis of a wide array of more complex 2,7-naphthyridine derivatives. Its synthesis, though not extensively detailed in the literature for this specific isomer, can be reliably achieved through a two-step sequence involving a Gould-Jacobs-type cyclization to form the hydroxy precursor, followed by a standard chlorination protocol. The presence of the reactive chloro and ester functionalities provides two convenient handles for further molecular elaboration, making it an important tool for medicinal chemists and drug development professionals exploring the therapeutic potential of the 2,7-naphthyridine scaffold.

References

-

Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. PMC - NIH. (2022-05-25). [Link]

-

ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. ResearchGate. (2025-08-07). [Link]

-

Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate. (2025-08-08). [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

-

Synthesis of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate. PrepChem.com. [Link]

-

Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. [Link]

-

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate | C11H9ClN2O2 | CID 57947675. PubChem. [Link]

-

Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate. PubChem. [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]

- WO2023217230A1 - Kinesin KIF18A inhibitor and application thereof.

Sources

- 1. Preparation and structural analysis of (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate and (±)-trans-ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. Synthesis and spectral studies of 2-[(N-ethyl carbazole)-3-sulfonyl ethylenediamine]-1-N,N-2-(2-methypyridy) as a fluorescence probe for Zn²⁺ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. WO2023217230A1 - 驱å¨èç½kif18aæå¶ååå ¶åºç¨ - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. This guide provides an in-depth exploration of the solubility characteristics of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

Given the limited publicly available experimental data for this specific molecule, this whitepaper takes a proactive and instructional approach. It is designed to empower researchers by not only discussing the theoretical underpinnings of solubility but also by providing detailed, field-proven methodologies for its experimental determination. This guide will delve into the structural attributes of the naphthyridine core and its substituents, offering insights into their expected influence on solubility. Furthermore, it will present comprehensive, step-by-step protocols for the widely accepted shake-flask method and potentiometric titration for solubility assessment.

As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application. This document is structured to be a self-validating system, where the principles discussed are directly applicable to the experimental protocols provided. By understanding the causality behind experimental choices, researchers will be equipped to generate high-quality, reliable solubility data for Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate and similar compounds, thereby accelerating the drug development process.

Compound Profile: Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

Due to the absence of a dedicated entry in major chemical databases for Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, we will profile a closely related isomer, Ethyl 2-chloro-1,7-naphthyridine-3-carboxylate , for which a CAS number and basic properties are available. The structural similarity allows for a relevant discussion of the physicochemical properties that will influence solubility.

| Property | Value | Source |

| Chemical Name | Ethyl 2-chloro-1,7-naphthyridine-3-carboxylate | BLDpharm |

| CAS Number | 2091515-55-6 | BLDpharm |

| Molecular Formula | C₁₁H₉ClN₂O₂ | BLDpharm |

| Molecular Weight | 236.65 g/mol | BLDpharm |

| Chemical Structure | (See Figure 1 below) |

Figure 1: Chemical Structure of Ethyl 2-chloro-1,7-naphthyridine-3-carboxylate (Isomer of the target compound)

Caption: 2D representation of the core naphthyridine structure.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium. For an API like Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, its solubility is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Several key factors intrinsic to the molecule's structure will influence its solubility profile:

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the crystalline solid together must be overcome by the energy of solvation. Aromatic and heterocyclic compounds like naphthyridines often exhibit significant π-π stacking interactions, which can lead to high crystal lattice energies and consequently lower solubility.

-

Polarity and Hydrogen Bonding: The 2,7-naphthyridine core contains two nitrogen atoms which are potential hydrogen bond acceptors. The ethyl carboxylate group also has oxygen atoms that can accept hydrogen bonds. The ability to form hydrogen bonds with protic solvents (e.g., water, ethanol) generally enhances solubility. However, the overall molecule has a significant nonpolar aromatic surface area. The solubility in a given solvent will thus depend on the balance between these polar and nonpolar characteristics.

-

Influence of Substituents:

-

Chloro Group: The chlorine atom is an electron-withdrawing group and increases the lipophilicity of the molecule. This generally leads to decreased solubility in aqueous media and increased solubility in nonpolar organic solvents.

-

Ethyl Carboxylate Group: The ester functionality introduces polarity and the potential for hydrogen bond acceptance. However, the ethyl group adds to the nonpolar character. Esters are generally less soluble in water than their corresponding carboxylic acids but more soluble than the parent hydrocarbon.

-

-

Ionization (pKa): The nitrogen atoms in the naphthyridine ring are basic and can be protonated in acidic conditions. The pKa of the molecule will determine the pH at which it exists in its ionized form. The ionized form is generally much more soluble in aqueous solutions than the neutral form.

Experimental Determination of Solubility

For a novel compound, experimental determination is the gold standard for obtaining accurate solubility data. The following sections detail two widely used and reliable methods.

The Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the most reliable technique for determining the thermodynamic equilibrium solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Experimental Workflow:

A Technical Guide to Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate: A Versatile Intermediate in Modern Drug Discovery

Abstract

The 2,7-naphthyridine scaffold is a privileged heterocyclic motif, integral to a multitude of biologically active compounds demonstrating a wide array of therapeutic potential, including antimicrobial and anticancer properties.[1][2] Within this esteemed class of molecules, Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate emerges as a pivotal synthetic intermediate. Its strategic placement of a reactive chloro group at the 1-position, ortho to a ring nitrogen, and an ethyl carboxylate at the 3-position, provides a versatile platform for molecular elaboration. The chloro moiety serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the ester can be readily hydrolyzed, amidated, or converted to a hydrazide, opening numerous avenues for derivatization. This guide provides an in-depth exploration of a robust synthetic pathway to this key intermediate, elucidates its chemical reactivity, and showcases its application in the synthesis of complex, biologically relevant molecules.

The Strategic Importance of the 2,7-Naphthyridine Core

The unique arrangement of nitrogen atoms in the 2,7-naphthyridine core imparts specific electronic and steric properties that are advantageous in drug design. The planar, aromatic system is capable of engaging in π-π stacking interactions with biological targets, such as nucleic acids and aromatic residues within enzyme active sites.[1] The nitrogen atoms act as hydrogen bond acceptors, further anchoring the molecule to its target. The inherent asymmetry of the 2,7-isomer, compared to its more common 1,8- and 1,5-naphthyridine counterparts, allows for the generation of molecules with distinct three-dimensional pharmacophores. This has led to the development of 2,7-naphthyridine derivatives with potent and selective biological activities.

Synthesis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

A direct, one-pot synthesis of the title compound is not prominently featured in the literature. However, a logical and robust multi-step synthetic strategy can be devised based on established heterocyclic chemistry principles. The pathway involves the construction of the corresponding 1-hydroxy (or more accurately, the tautomeric 1-oxo) precursor, followed by a chlorination step.

Synthesis of the Precursor: Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

The formation of the 2,7-naphthyridin-1(2H)-one core can be achieved through the cyclization of a suitably functionalized pyridine precursor. A plausible approach involves the reaction of a 3-aminopyridine derivative with a malonate-based three-carbon component. For instance, a reaction analogous to the Gould-Jacobs reaction, which is effective for 1,8-naphthyridines, can be adapted.[3] A more specific strategy for the 2,7-naphthyridine system involves the base-catalyzed intramolecular condensation (a Dieckmann-type cyclization) of a suitably substituted pyridine.[2]

A proposed synthetic pathway is outlined below:

Figure 1: Proposed synthetic pathway to the hydroxy precursor.

Chlorination of Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

The conversion of the 1-oxo-2,7-naphthyridine to the 1-chloro derivative is a standard transformation in heterocyclic chemistry. The most common and effective reagent for this purpose is phosphorus oxychloride (POCl₃), often used in excess as both the reagent and the solvent.[4] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Figure 2: Chlorination of the hydroxy precursor.

Experimental Protocol: A Representative Chlorination Procedure

The following is a generalized protocol adapted from procedures for the chlorination of analogous hydroxy-naphthyridinones. Researchers should perform their own optimization.

Materials:

-

Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (10-20 eq)

-

Toluene (optional, as a co-solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate.

-

Carefully add phosphorus oxychloride in a fume hood.

-

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with extreme caution in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate.

Chemical Reactivity and Synthetic Utility

The title compound is a bifunctional intermediate, with two primary sites for chemical modification: the C1-chloro group and the C3-ethyl ester.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 1-position is highly activated towards nucleophilic aromatic substitution.[5] This is due to the electron-withdrawing effect of the adjacent nitrogen atom (N2) and the overall electron-deficient nature of the naphthyridine ring system. This allows for the facile introduction of a wide variety of nucleophiles.

Figure 3: Versatility in Nucleophilic Aromatic Substitution.

This reactivity is the cornerstone of its utility. By selecting the appropriate nucleophile, medicinal chemists can rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. For example, reaction with various primary or secondary amines can introduce substituents that modulate solubility, polarity, and steric bulk, all of which are critical for optimizing drug-like properties.

Transformations of the Ethyl Ester Group

The ethyl ester at the 3-position provides another handle for functionalization.

-

Hydrolysis: Basic or acidic hydrolysis will yield the corresponding carboxylic acid. This introduces a new functional group that can participate in amide bond formation or serve as a bioisostere for other acidic groups.

-

Amidation: Direct reaction with amines, often at elevated temperatures or with catalytic activation, can form amides.

-

Hydrazinolysis: Reaction with hydrazine hydrate readily converts the ester to the corresponding carbohydrazide. This hydrazide is a valuable intermediate in its own right, serving as a precursor for the synthesis of various five-membered heterocycles like pyrazoles and 1,3,4-oxadiazoles, as well as Schiff bases.[2]

Applications in Drug Discovery: A Forward Look

The derivatives accessible from Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate are of significant interest in medicinal chemistry. The 2,7-naphthyridine core has been incorporated into molecules targeting a range of diseases. For example, derivatives have been investigated as:

-

Antimicrobial Agents: The planar aromatic system can intercalate with bacterial DNA or inhibit key enzymes like DNA gyrase.[1]

-

Anticancer Agents: Many kinase inhibitors feature nitrogen-containing heterocyclic cores. The 2,7-naphthyridine scaffold can be elaborated to target the ATP-binding site of various kinases implicated in cancer progression.

-

Integrin Inhibitors: Certain 2,7-naphthyridine derivatives have been patented as inhibitors of α4-integrins, which are involved in inflammatory responses.[6]

The ability to systematically and efficiently modify both the 1- and 3-positions of the 2,7-naphthyridine core using the title compound as a starting point makes it an invaluable tool for lead optimization and the exploration of novel chemical space.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂O₂ | Calculated |

| Molecular Weight | 236.66 g/mol | Calculated |

| Appearance | Expected to be a solid | General Knowledge |

| Reactivity Class | Activated Aryl Halide | [5] |

| Key Applications | Intermediate for SNAr, Ester modifications | [1][6] |

References

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]

-

Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

-

Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. PubMed. Available at: [Link]

- US6545013B2 - 2,7-naphthyridine derivatives. Google Patents.

-

Malonates in Cyclocondensation Reactions. PMC. Available at: [Link]

-

A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US6545013B2 - 2,7-naphthyridine derivatives - Google Patents [patents.google.com]

The Strategic Application of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate in Modern Kinase Inhibitor Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2,7-Naphthyridine Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of contemporary drug discovery, particularly in the realm of oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocyclic compounds are of paramount importance due to their ability to form key interactions within the ATP-binding site of these enzymes. Among these, the 2,7-naphthyridine core has garnered significant attention as a "privileged scaffold." Its rigid, planar structure and the strategic placement of nitrogen atoms provide an excellent framework for developing potent and selective kinase inhibitors.[1][2] Derivatives of the 2,7-naphthyridine ring system have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[3] This guide focuses on a key intermediate, Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate , and its pivotal role in the synthesis of next-generation kinase inhibitors, with a particular focus on targeting Microtubule-Associated Serine/Threonine Kinase-like (MASTL) and c-Met kinases.

Part 1: Synthesis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate: A Two-Step Approach

The synthesis of the title compound is most effectively achieved through a two-step process: the initial construction of the hydroxy-naphthyridine core followed by a robust chlorination reaction. This approach provides a reliable and scalable route to this versatile building block.

Step 1: Synthesis of Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

The construction of the 2,7-naphthyridine ring system can be accomplished through various cyclization strategies.[3] A highly effective and analogous method to the well-established Gould-Jacobs reaction can be employed, which involves the condensation of an appropriately substituted aminopyridine with a malonic ester derivative, followed by thermal cyclization.[4]

Conceptual Workflow for the Synthesis of the Hydroxy Precursor

Caption: Synthesis of the hydroxy precursor via condensation and cyclization.

Detailed Experimental Protocol (Adapted from a similar synthesis[4]):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine one equivalent of a suitable 3-aminopyridine precursor with one equivalent of diethyl ethoxymethylenemalonate (DEEM).

-

Condensation: Heat the reaction mixture to 110-120 °C for approximately 2 hours, with continuous stirring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Cyclization: In a high-boiling point solvent such as diphenyl ether, heat the condensation product to 240-250 °C. This high temperature facilitates the intramolecular cyclization to form the 2,7-naphthyridine ring system. The reaction is typically complete within 30-60 minutes.

-

Work-up and Purification: After cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the crude product. The solid is collected by vacuum filtration and washed thoroughly with hexane. Recrystallization from a suitable solvent, such as ethanol, yields the purified Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate.

Causality Behind Experimental Choices:

-

The use of DEEM provides the necessary three-carbon unit and the ethyl ester functionality at the C3 position.

-

The initial condensation is a nucleophilic substitution of the ethoxy group of DEEM by the amino group of the pyridine derivative.

-

The high-temperature thermal cyclization is essential to overcome the activation energy for the intramolecular ring-closing reaction, leading to the formation of the stable aromatic naphthyridine core.

Step 2: Chlorination of Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

The conversion of the 1-hydroxy group to a chloro group is a critical transformation, as the chlorine atom serves as an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions. This is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base. A related procedure is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (formed from POCl₃ and a formamide like DMF) for formylation, but under similar conditions can also effect chlorination of heteroaromatic hydroxyl groups.[5][6]

Conceptual Workflow for the Chlorination Step

Caption: Chlorination of the hydroxy precursor to the target molecule.

Detailed Experimental Protocol (Adapted from a similar synthesis):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate in an excess of phosphorus oxychloride (POCl₃).

-

Reaction: Heat the mixture with stirring at a moderate temperature (e.g., 60-80 °C) for 1-2 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice. The excess POCl₃ will react exothermically with water.

-

Isolation and Purification: The aqueous mixture is then neutralized with a base, such as aqueous ammonia or sodium carbonate, to a pH of approximately 8. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate.

Trustworthiness of the Protocol: This two-step synthesis is a self-validating system. The successful formation of the hydroxy precursor in the first step is confirmed by its characteristic spectroscopic data. The subsequent chlorination is then confirmed by the disappearance of the hydroxyl proton signal in ¹H NMR and a mass shift corresponding to the replacement of -OH with -Cl in the mass spectrum.

Part 2: Application in Kinase Inhibitor Synthesis

The strategic placement of the chloro and ethyl carboxylate groups on the 2,7-naphthyridine scaffold makes Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate a highly valuable and versatile intermediate in the synthesis of kinase inhibitors. These two functional groups act as orthogonal synthetic handles, allowing for the introduction of diverse chemical moieties to fine-tune the biological activity and pharmacokinetic properties of the final compounds.

The Chloro Group at C1: A Gateway for Diversity through SNAr Reactions

The chlorine atom at the C1 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the naphthyridine ring system. This allows for the facile introduction of a wide variety of nucleophiles, most commonly amines, to generate libraries of C1-substituted 2,7-naphthyridine derivatives. This position is often crucial for establishing key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.

Detailed Experimental Protocol for SNAr with an Amine:

-

Reaction Setup: In a microwave vial or a sealed tube, dissolve Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate and 1.1-1.5 equivalents of the desired amine in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), 1,4-dioxane, or dimethyl sulfoxide (DMSO).

-

Reaction: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the HCl generated during the reaction. Heat the mixture to 80-150 °C, either conventionally or using microwave irradiation, until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water to precipitate the product or extracted with an appropriate organic solvent. The crude product is then purified by column chromatography or preparative HPLC to yield the desired C1-amino-substituted 2,7-naphthyridine.

The Ethyl Carboxylate Group at C3: A Handle for Amidation and Property Modulation

The ethyl ester at the C3 position provides another point for diversification. It can be readily converted into a variety of amides, which can introduce additional hydrogen bond donors and acceptors to interact with the solvent-exposed region of the kinase active site. Furthermore, modification at this position can be used to modulate the physicochemical properties of the molecule, such as solubility and cell permeability.

Detailed Experimental Protocol for Amidation:

-

Hydrolysis (Optional): The ethyl ester can first be hydrolyzed to the corresponding carboxylic acid by treatment with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like tetrahydrofuran (THF) or methanol.

-

Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA in a polar aprotic solvent like DMF.

-

Direct Aminolysis (Alternative): In some cases, the ethyl ester can be directly converted to an amide by heating with a large excess of the desired amine, sometimes in the presence of a Lewis acid catalyst.

-

Work-up and Purification: The reaction is typically quenched with water and the product is extracted with an organic solvent. Purification is achieved through column chromatography or recrystallization.

Part 3: Structure-Activity Relationship (SAR) Insights

The systematic modification of the C1 and C3 positions of the 2,7-naphthyridine core allows for a detailed exploration of the structure-activity relationship (SAR). By analyzing the inhibitory activity of a series of analogs against a target kinase, researchers can deduce the key structural features required for potency and selectivity.

Case Study: 2,7-Naphthyridine Derivatives as MASTL and MET Kinase Inhibitors

Recent patent literature has disclosed a series of novel 2,7-naphthyridine compounds as potent inhibitors of MASTL kinase, a key regulator of mitotic progression.[5][7] Additionally, the 2,7-naphthyridinone scaffold has been explored for the development of inhibitors of c-Met, a receptor tyrosine kinase often dysregulated in cancer.[8][9] The data from these studies provide valuable insights into the SAR of this scaffold.

Table 1: Representative SAR Data for 2,7-Naphthyridine-Based Kinase Inhibitors

| Compound ID | Core Scaffold | R¹ (at C1) | R³ (at C3) | Target Kinase | IC₅₀/Kᵢ (nM) | Reference |

| A | 2,7-Naphthyridine | Substituted Arylamine | Carboxamide | MASTL | < 10 | [5] |

| B | 2,7-Naphthyridine | Heterocyclic Amine | Carboxamide | MASTL | 10-50 | [5] |

| C | 2,7-Naphthyridinone | Phenylamino | H | c-Met | > 1000 | [9] |

| D | 2,7-Naphthyridinone | Substituted Phenylamino | H | c-Met | < 100 | [9] |

| E | 2,7-Naphthyridinone | Substituted Phenylamino | H | c-Kit | 8.5 | [10] |

| F | 2,7-Naphthyridinone | Substituted Phenylamino | H | VEGFR-2 | 31.7 | [10] |

Analysis of SAR:

-

C1 Position: The data suggests that a substituted (hetero)arylamine at the C1 position is crucial for potent MASTL inhibition (Compound A vs. B), likely forming key interactions in the kinase hinge region. For c-Met inhibitors, specific substitutions on the phenylamino group at C1 are critical for achieving high potency (Compound C vs. D).

-

C3 Position: For the MASTL inhibitors, a carboxamide at the C3 position appears to be a favorable feature for potent inhibition. This group can engage in hydrogen bonding interactions in the solvent-exposed region of the active site.

-

Core Scaffold: The conversion of the 1-chloro-2,7-naphthyridine to a 2,7-naphthyridinone introduces a hydrogen bond donor at the N2 position and a carbonyl at C1, which can significantly alter the binding mode and kinase selectivity, as seen in the potent c-Kit and VEGFR-2 inhibitors (Compounds E and F).

Part 4: Targeting Key Oncogenic Signaling Pathways

The development of kinase inhibitors based on the 2,7-naphthyridine scaffold is driven by their potential to modulate critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

MASTL Kinase Signaling Pathway

MASTL, also known as Greatwall kinase, is a key mitotic kinase that plays a crucial role in cell cycle progression.[5] It functions by phosphorylating and activating its substrates, such as ENSA and ARPP19, which in turn inhibit the protein phosphatase 2A (PP2A).[5] The inhibition of PP2A leads to the accumulation of phosphorylated CDK substrates, promoting mitotic entry and progression. Overexpression of MASTL has been linked to various cancers, making it an attractive therapeutic target.[5]

Caption: Inhibition of the MASTL signaling pathway by a 2,7-naphthyridine-based inhibitor.

c-Met Kinase Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is a key driver in the progression of many human cancers. Upon HGF binding, c-Met dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.

Caption: Inhibition of the c-Met signaling pathway by a 2,7-naphthyridinone-based inhibitor.

Conclusion

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate is a strategically designed and highly versatile chemical intermediate that serves as a powerful starting point for the synthesis of a diverse range of kinase inhibitors. The orthogonal reactivity of its chloro and ethyl carboxylate functionalities provides medicinal chemists with the tools to systematically explore the structure-activity relationship and optimize compounds for potency, selectivity, and desirable pharmacokinetic properties. As the quest for novel and more effective targeted cancer therapies continues, the utility of well-designed building blocks like Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate will undoubtedly remain of critical importance in the drug discovery and development pipeline.

References

-

Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - National Institutes of Health (NIH). Available at: [Link]

-

Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC - NIH. Available at: [Link]

-

Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

-

Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - MDPI. Available at: [Link]

-

Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview - ResearchGate. Available at: [Link]

-

2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed. Available at: [Link]

-

Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - ResearchGate. Available at: [Link]

-

Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PubMed. Available at: [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

-

Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives - ResearchGate. Available at: [Link]

-

Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC - NIH. Available at: [Link]

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed. Available at: [Link]

-

ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. - ResearchGate. Available at: [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - MDPI. Available at: [Link]

Sources

- 1. MASTL Inhibitors(Pfizer) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Highly Selective Inhibitors of Microtubule-Associated Serine/Threonine Kinase-like (MASTL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Versatile Reactivity of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate with Nucleophiles: A Guide for Synthetic and Medicinal Chemists

In the landscape of modern drug discovery and materials science, the 2,7-naphthyridine scaffold has emerged as a privileged heterocyclic motif, underpinning a diverse array of biologically active compounds.[1] Among the various functionalized 2,7-naphthyridines, Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate stands out as a versatile and highly reactive building block. The presence of a chlorine atom at the C1-position, activated by the electron-withdrawing effects of the adjacent nitrogen atom and the ethyl carboxylate group at C3, renders this molecule susceptible to a wide range of nucleophilic substitution reactions. This reactivity profile opens a gateway for the synthesis of a multitude of novel 2,7-naphthyridine derivatives with tailored properties for applications in pharmaceutical and materials research.

This comprehensive guide provides detailed application notes and protocols for the reaction of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate with various classes of nucleophiles. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge and theoretical understanding necessary to effectively utilize this key intermediate in their synthetic endeavors.

Mechanistic Insights: Understanding the Reactivity

The reactivity of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate in nucleophilic aromatic substitution (SNAr) reactions is governed by the electronic nature of the 2,7-naphthyridine ring system. The two nitrogen atoms in the bicyclic structure, along with the electron-withdrawing ester group, create an electron-deficient aromatic system. This electronic pull significantly activates the C1-position towards nucleophilic attack, facilitating the displacement of the chloro substituent.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} } Figure 1: General workflow for the nucleophilic aromatic substitution (SNAr) on Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate.

The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate. The electron-withdrawing groups on the 2,7-naphthyridine ring effectively delocalize the negative charge of the intermediate, thereby lowering the activation energy of the reaction.

Synthesis of the Starting Material: Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

A reliable synthesis of the title compound is a prerequisite for its use as a versatile intermediate. A common and effective strategy involves a multi-step sequence starting from readily available precursors.

Protocol 1: Synthesis of Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

The synthesis of the hydroxy precursor can be achieved via a Gould-Jacobs type reaction. This involves the condensation of a suitable aminopyridine with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization.

Materials:

-

3-Amino-2-methylpyridine

-

Diethyl 2-(ethoxymethylene)malonate (DEEM)

-

Dowtherm A (or other high-boiling solvent)

-

Hexane

-

Ethanol

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 3-amino-2-methylpyridine and diethyl 2-(ethoxymethylene)malonate.

-

Heat the mixture at 130-140 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

-

To the resulting intermediate, add a high-boiling solvent such as Dowtherm A.

-

Heat the mixture to 240-250 °C to effect cyclization. The reaction is typically complete within 1-2 hours.

-

Cool the reaction mixture and add hexane to precipitate the crude product.

-

Collect the solid by filtration, wash with hexane, and recrystallize from ethanol to afford pure Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate.

Protocol 2: Chlorination of Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

The conversion of the hydroxy-naphthyridine to the desired chloro-derivative is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Materials:

-

Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Ice-water

-

Dichloromethane (DCM) or Chloroform

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a fume hood, carefully add Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate to an excess of phosphorus oxychloride.

-

Heat the mixture at reflux for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate.

Reactions with Nucleophiles: Protocols and Applications

The C1-chloro substituent of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate can be displaced by a variety of nucleophiles, providing access to a diverse range of functionalized derivatives.

Amination Reactions: Accessing 1-Amino-2,7-naphthyridine Derivatives

The introduction of an amino group at the C1-position is a common transformation, leading to compounds with potential biological activity. Both traditional SNAr and modern palladium-catalyzed methods can be employed.

This protocol describes a general procedure for the direct displacement of the chloride with primary and secondary amines.

Materials:

-

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

-

Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)

-

Aprotic polar solvent (e.g., DMF, DMSO, or NMP)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)

Procedure:

-

To a solution of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate in the chosen solvent, add the amine (1.1-1.5 equivalents) and the base (2-3 equivalents).

-

Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the amine. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Nucleophile | Product | Typical Conditions |

| Morpholine | Ethyl 1-(morpholin-4-yl)-2,7-naphthyridine-3-carboxylate | K₂CO₃, DMF, 100 °C |

| Aniline | Ethyl 1-(phenylamino)-2,7-naphthyridine-3-carboxylate | Cs₂CO₃, DMSO, 120 °C |

| Benzylamine | Ethyl 1-(benzylamino)-2,7-naphthyridine-3-carboxylate | Et₃N, NMP, 100 °C |

For less reactive amines or when milder conditions are required, the Buchwald-Hartwig amination is a powerful alternative.[3][4]

Materials:

-

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

-

Desired amine

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)

-

Strong base (e.g., NaOt-Bu or K₃PO₄)

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst, phosphine ligand, and the base.

-

Add the anhydrous solvent, followed by Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate and the amine.

-

Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Reactions with O-Nucleophiles: Synthesis of 1-Alkoxy- and 1-Aryloxy-2,7-naphthyridines

The displacement of the C1-chloro group with alkoxides or phenoxides provides access to the corresponding ether derivatives.

Materials:

-

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

-

Sodium or potassium alkoxide (e.g., sodium methoxide, sodium ethoxide) or phenoxide

-

Corresponding alcohol (e.g., methanol, ethanol) or an aprotic polar solvent (e.g., DMF)

Procedure:

-

Dissolve Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate in the corresponding alcohol or an aprotic solvent.

-

Add the sodium or potassium alkoxide or phenoxide (1.1-1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) if necessary. Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

| Nucleophile | Product | Typical Conditions |

| Sodium Methoxide | Ethyl 1-methoxy-2,7-naphthyridine-3-carboxylate | Methanol, reflux |

| Sodium Ethoxide | Ethyl 1-ethoxy-2,7-naphthyridine-3-carboxylate | Ethanol, reflux |

| Sodium Phenoxide | Ethyl 1-phenoxy-2,7-naphthyridine-3-carboxylate | DMF, 80 °C |

Reactions with S-Nucleophiles: Formation of 1-Thioether-2,7-naphthyridines

Thiolates are excellent nucleophiles and readily displace the C1-chloro substituent to form thioethers.

Materials:

-

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Base (e.g., NaH, K₂CO₃, or Et₃N)

-

Aprotic solvent (e.g., DMF, THF)

Procedure:

-

In a flask under an inert atmosphere, dissolve the thiol in the aprotic solvent.

-

Add the base to generate the thiolate in situ.

-

Add a solution of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate in the same solvent to the thiolate solution.

-

Stir the reaction at room temperature or heat as required. Monitor by TLC.

-

After completion, quench the reaction with water and extract the product.

-

Wash the organic phase, dry, and concentrate.

-

Purify by column chromatography.

Conclusion

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate is a highly valuable and versatile building block for the synthesis of a wide range of functionalized 2,7-naphthyridine derivatives. Its activated C1-position allows for facile nucleophilic substitution with a variety of N-, O-, and S-nucleophiles. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop novel molecules with potential applications in medicine and materials science. The choice between classical SNAr and palladium-catalyzed methods for amination offers flexibility in terms of substrate scope and reaction conditions. Further exploration of the reactivity of this intermediate will undoubtedly lead to the discovery of new and exciting chemical entities.

References

-

Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 2,3-Substituted-4-Quinazolones. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

-

Chemistry Stack Exchange. How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH? [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2018 , 23(7), 1746. [Link]

-

PrepChem. Synthesis of 1-Ethyl-1,2-dihydro-4-hydroxy-7-methyl-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester sodium salt. [Link]

-

Chemistry LibreTexts. 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Int. J. Mol. Sci.2022 , 23(11), 5987. [Link]

-

Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

Sources

The Versatile Intermediary: Experimental Protocols for Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate in Synthetic Chemistry

The 2,7-naphthyridine scaffold is a privileged heterocyclic motif, prominently featured in a multitude of biologically active compounds with applications ranging from antimicrobial to anticancer agents.[1] Its unique electronic properties and structural rigidity make it a sought-after core in modern drug discovery. This guide provides an in-depth exploration of a key building block, Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate , detailing its synthesis and subsequent functionalization through a variety of robust and reproducible experimental protocols. Designed for researchers and professionals in medicinal chemistry and organic synthesis, this document elucidates not just the procedural steps but also the underlying chemical principles that govern these transformations.

Synthesis of the Core Scaffold

The journey to harnessing the synthetic potential of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate begins with its preparation. This is typically a two-step process, commencing with the construction of the foundational hydroxy-naphthyridine ring system, followed by a chlorination reaction.

Step 1: Synthesis of Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

The initial synthesis of the naphthyridine core is analogous to the well-established Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization.[2][3] This method provides a reliable route to the 1-hydroxy (or its tautomeric 1-oxo) form of the 2,7-naphthyridine scaffold.

Protocol 1: Gould-Jacobs-type Synthesis of Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

-

Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

-

Intermediate Isolation (Optional): Upon cooling, the intermediate, ethyl 2-((pyridin-3-ylamino)methylene)malonate, may solidify. This can be washed with cold hexane and used in the next step without further purification.

-

Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether (approximately 10 times the weight of the intermediate). Heat the mixture to 250-260 °C with vigorous stirring for 30-60 minutes.

-

Work-up and Purification: Cool the reaction mixture to below 100 °C and add hexane to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether. Recrystallize the crude product from ethanol or a similar suitable solvent to yield pure Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate.

Step 2: Chlorination to Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

The conversion of the 1-hydroxy/oxo group to the 1-chloro substituent is a critical step, activating the molecule for a range of subsequent nucleophilic substitution reactions. This transformation is reliably achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol 2: Chlorination of Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize evolved HCl), suspend Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate (1.0 eq) in phosphorus oxychloride (5-10 eq).

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Removal of Excess Reagent: Carefully remove the excess phosphorus oxychloride under reduced pressure.

-

Work-up: Cool the residue in an ice bath and cautiously quench by the slow addition of crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate.

Functionalization of the 1-Chloro Position

The chlorine atom at the C1 position of the 2,7-naphthyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom and the overall electron-deficient character of the heterocyclic system. This facilitates a variety of synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone of heteroaromatic chemistry, allowing for the direct introduction of a wide range of functional groups.[4][5][6] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[6]

Workflow for SNAr Reactions:

Sources

Scale-Up Synthesis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate: An Application Note and Protocol

Abstract

This comprehensive application note provides a detailed protocol for the scale-up synthesis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, a key heterocyclic building block in modern drug discovery. The 2,7-naphthyridine scaffold is a privileged motif in medicinal chemistry, exhibiting a wide range of biological activities. This guide is designed for researchers, scientists, and professionals in drug development, offering a robust and scalable synthetic route. The protocol emphasizes safety, efficiency, and reproducibility, with in-depth explanations of the chemical transformations and practical considerations for process optimization.

Introduction: The Significance of 2,7-Naphthyridines in Medicinal Chemistry

The 2,7-naphthyridine core is a significant pharmacophore found in a variety of biologically active molecules. Its rigid, planar structure and the presence of nitrogen atoms allow for specific interactions with biological targets, leading to a broad spectrum of therapeutic applications, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1][2] The targeted compound, Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, serves as a versatile intermediate. The chloro-substituent at the 1-position provides a reactive handle for nucleophilic substitution reactions, enabling the introduction of diverse functionalities, while the ethyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization or to act as a key interacting group.

This document outlines a reliable two-step synthetic sequence for the preparation of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, commencing with a Gould-Jacobs type reaction to construct the core naphthyridine ring system, followed by a chlorination step.[3]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the C1-Cl bond, leading back to the corresponding hydroxy-naphthyridine (or its tautomeric naphthyridinone) precursor. This precursor can be synthesized via a cyclization reaction, a common strategy for forming naphthyridine rings.[1] The Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a malonic ester derivative followed by thermal cyclization, is a well-established and scalable method for this purpose.[3]

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale-up synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment

| Reagents and Solvents | Equipment |

| 4-Aminopyridine | Round-bottom flasks (various sizes) |

| Diethyl ethoxymethylenemalonate (DEEM) | Reflux condenser |

| Diphenyl ether | Magnetic stirrer with heating mantle |

| Phosphorus oxychloride (POCl₃) | Thermometer |

| Dichloromethane (DCM) | Buchner funnel and vacuum flask |

| Saturated sodium bicarbonate solution | Rotary evaporator |

| Anhydrous sodium sulfate | Standard laboratory glassware |

| Ice | pH paper |

Step 1: Synthesis of Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate

This step involves the condensation of 4-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) followed by a thermal cyclization in a high-boiling solvent.[3]

Protocol:

-

Condensation: In a 1 L round-bottom flask equipped with a magnetic stirrer, add 4-aminopyridine (94.1 g, 1.0 mol) and diethyl ethoxymethylenemalonate (216.2 g, 1.0 mol).

-

Stir the mixture at 110-120 °C for 2 hours. The reaction mixture will become a thick paste.

-

Cyclization: To the reaction mixture, add diphenyl ether (500 mL).

-

Heat the mixture to 240-250 °C with vigorous stirring under a nitrogen atmosphere. The cyclization is typically complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Allow the reaction mixture to cool to below 100 °C.

-

While still warm, pour the mixture into a beaker containing hexane (1 L) with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

-

Recrystallize the crude product from ethanol to obtain pure Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate as a solid.

-

Dry the purified product under vacuum.

Step 2: Synthesis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

This step involves the chlorination of the hydroxy-naphthyridine intermediate using phosphorus oxychloride.[4][5]

Protocol:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place Ethyl 1-hydroxy-2,7-naphthyridine-3-carboxylate (from Step 1, e.g., 21.8 g, 0.1 mol).

-

Carefully add phosphorus oxychloride (153.3 g, 90 mL, 1.0 mol) to the flask in a fume hood.

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The solid will gradually dissolve. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice (500 g) in a large beaker with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 200 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate as a solid.

Caption: Experimental workflow for the synthesis.

Safety Precautions

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. [6][7][8][9]

-

Handling: Always handle phosphorus oxychloride in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (Neoprene is recommended), a lab coat, and chemical splash goggles with a face shield.[6][8]

-

Reaction Quenching: The quenching of the reaction mixture with ice is highly exothermic and releases hydrogen chloride gas. This must be performed slowly and with extreme caution in a fume hood.

-

Spills: In case of a spill, neutralize with a dry agent like sodium bicarbonate. Do not use water.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization and Expected Results

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Parameter | Expected Value |

| Appearance | Off-white to yellow solid |

| Yield (Overall) | 40-60% |

| Purity (by HPLC) | >98% |

| ¹H NMR | Consistent with the structure of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate |

| ¹³C NMR | Consistent with the structure of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate |

| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight of the product |

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. The described method is based on well-established chemical transformations and offers a practical approach for laboratory-scale production.

References

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

-

Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Publication Corporation. Available at: [Link]

-

Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

-

Studies on Naphthyridines. II. Synthesis of 2, 7-Naphthyridine. Sci-Hub. Available at: [Link]

-

Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

-

Phosphorus Oxychloride. Air Liquide Malaysia. Available at: [Link]

-

Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. my.airliquide.com [my.airliquide.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Notes and Protocols: High-Purity Recrystallization of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate

This document provides a comprehensive guide to the recrystallization of Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, a key intermediate in the synthesis of novel therapeutics. The 2,7-naphthyridine core is a significant pharmacophore, with derivatives exhibiting a wide range of biological activities, making the purity of this precursor paramount for successful drug discovery and development programs.[1][2][3] This protocol is designed for researchers, medicinal chemists, and process development scientists seeking a reliable method to obtain high-purity crystalline material.

Scientific Foundation: The Rationale Behind Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds, predicated on the principle that the solubility of a solid in a solvent generally increases with temperature.[4] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally present in lower concentrations, remain in the solution. The success of this technique hinges on the selection of an appropriate solvent system where the target compound exhibits high solubility at higher temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

For heterocyclic compounds like Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, the choice of solvent is critical. Aromatic and polar aprotic solvents are often good starting points. The planarity of the naphthyridine ring system can lead to effective crystal packing, favoring the formation of well-defined crystals upon slow cooling.

Characterization and Data Summary

While a specific recrystallization protocol for the title compound is not extensively documented in publicly available literature, data from analogous structures and general principles for heterocyclic compounds allow for the development of a robust procedure.

| Parameter | Expected Value | Rationale/Reference |

| Appearance | White to off-white or pale-yellow solid/needles | Based on related naphthyridine esters.[5][6] |

| Purity (Post-Recrystallization) | >99% (by HPLC) | Target for synthetic intermediates in drug development. |

| Melting Point | Sharp, well-defined range | A sharp melting point is indicative of high purity.[4] |